4-chloro-2,6-dipyridin-2-ylpyridine
4-chloro-2,6-dipyridin-2-ylpyridine
4′-Chloro-2,2′:6′,2′′-terpyridine (4′-Cltpy, Cltpy, Cl-terpy) is a tridentate ligand that contains a terpyridine (tpy) site with a Cl site at the 4 -position. It coordinates with various metal ions through these two sites to form different coordination polymers. Crystal structure study shows terpyridine unit of Cltpy adopts a trans, trans conformation. Molecules assemble themselves into stacked columns along the b axis, with an interplanar distance of 3.51Å. It undergoes Williamson type ether reactions with α,ω-bishydroxy-functionalized poly(propylene oxide). It undergoes Williamson type reaction with α-hydroxy-ω-carboxy-functionalized poly(ethylen-oxide) to afford monoterpyridine terminated telechelics.
Brand Name:
Vulcanchem
CAS No.:
128143-89-5
VCID:
VC21188599
InChI:
InChI=1S/C15H10ClN3/c16-11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H
SMILES:
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)Cl
Molecular Formula:
C15H10ClN3
Molecular Weight:
267.71 g/mol
4-chloro-2,6-dipyridin-2-ylpyridine
CAS No.: 128143-89-5
Cat. No.: VC21188599
Molecular Formula: C15H10ClN3
Molecular Weight: 267.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4′-Chloro-2,2′:6′,2′′-terpyridine (4′-Cltpy, Cltpy, Cl-terpy) is a tridentate ligand that contains a terpyridine (tpy) site with a Cl site at the 4 -position. It coordinates with various metal ions through these two sites to form different coordination polymers. Crystal structure study shows terpyridine unit of Cltpy adopts a trans, trans conformation. Molecules assemble themselves into stacked columns along the b axis, with an interplanar distance of 3.51Å. It undergoes Williamson type ether reactions with α,ω-bishydroxy-functionalized poly(propylene oxide). It undergoes Williamson type reaction with α-hydroxy-ω-carboxy-functionalized poly(ethylen-oxide) to afford monoterpyridine terminated telechelics. |
|---|---|
| CAS No. | 128143-89-5 |
| Molecular Formula | C15H10ClN3 |
| Molecular Weight | 267.71 g/mol |
| IUPAC Name | 4-chloro-2,6-dipyridin-2-ylpyridine |
| Standard InChI | InChI=1S/C15H10ClN3/c16-11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H |
| Standard InChI Key | AHEMFMCEBIJRMU-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)Cl |
| Canonical SMILES | C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)Cl |
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